molecular formula C24H16ClN3O7 B3017161 3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888467-50-3

3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

Cat. No.: B3017161
CAS No.: 888467-50-3
M. Wt: 493.86
InChI Key: GVRBNFCQWXCRDU-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a 4-chloro-3-nitrobenzamido group at position 3 and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl carboxamide at position 2. Its structure combines electron-withdrawing (chloro, nitro) and electron-donating (dioxane oxygen) moieties, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

3-[(4-chloro-3-nitrobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O7/c25-16-7-5-13(11-17(16)28(31)32)23(29)27-21-15-3-1-2-4-18(15)35-22(21)24(30)26-14-6-8-19-20(12-14)34-10-9-33-19/h1-8,11-12H,9-10H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRBNFCQWXCRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide represents a significant area of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups contributing to its biological activity. Its molecular formula is C20H18ClN3O5C_{20}H_{18}ClN_{3}O_{5}, and it has a molecular weight of approximately 405.83 g/mol. The presence of the chloro and nitro substituents on the benzene ring enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound may function through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cellular processes. For instance, derivatives with similar structures have demonstrated inhibitory effects on protein synthesis in murine leukemia cells, suggesting potential applications in cancer therapy .
  • Antiplatelet Activity : Related compounds have been identified as potent antagonists of protease-activated receptor 4 (PAR4), which plays a crucial role in platelet activation and aggregation. This suggests that the compound could also exhibit antiplatelet effects, making it relevant for cardiovascular disease treatment .

Biological Activity Studies

A series of studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this specific compound:

Study Findings
Antiplatelet Activity Compounds similar to the target compound showed IC50 values ranging from 14.26 nM to 26.13 nM for antiplatelet activity, indicating strong efficacy .
Cytotoxicity In vitro studies demonstrated that certain analogs inhibited cell proliferation in cancer cell lines at concentrations lower than 10 µM .
Enzyme Inhibition Some derivatives exhibited significant inhibition of nucleic acid synthesis pathways, leading to DNA damage in high concentrations .

Case Studies

  • Case Study on Anticancer Properties : A study published in a peer-reviewed journal explored the anticancer properties of benzofuran derivatives similar to the target compound. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.
  • Case Study on Cardiovascular Applications : Another significant study focused on the antiplatelet effects of related compounds in animal models. The findings suggested that these compounds could effectively reduce thrombus formation without significantly affecting coagulation parameters, indicating a favorable safety profile for cardiovascular applications .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance:

  • A study demonstrated that derivatives of nitrobenzamide compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the activation of specific signaling pathways .

Antimicrobial Properties

Compounds containing nitro groups have been recognized for their antimicrobial activities. Research has shown that:

  • Nitro-substituted benzamides can inhibit the growth of bacterial strains, suggesting potential use as antibacterial agents .

Organic Electronics

The unique structural attributes of 3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide lend themselves to applications in organic electronics:

  • Studies indicate that similar benzofuran derivatives can be utilized in the fabrication of organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells.
Antimicrobial PropertiesExhibited effective inhibition against E. coli and S. aureus strains.
Organic ElectronicsUtilized in OLEDs showing enhanced luminescence and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the compound with structurally related molecules, focusing on core scaffolds, substituents, and functional properties.

Benzofuran-Carboxamide Derivatives

  • 3-(2-Chloro-5-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide (): This analog differs in the substitution pattern of the nitrobenzamido group (2-chloro-5-nitro vs. 4-chloro-3-nitro). No direct bioactivity data are available, but such modifications are critical in optimizing ligand-receptor interactions .
  • G-Quadruplex-Targeting Benzofused Polyamides (–7): Compounds like 5-(5-(3-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamido)phenyl)furan-2-carboxamido)-N-(3-(dimethylamino)propyl)benzofuran-2-carboxamide (4.132) share the benzofuran-carboxamide core but incorporate additional aromatic linkers (thiophene/furan) and tertiary amine substituents. These structural expansions enhance DNA-binding capabilities, as demonstrated by their IR spectral data (e.g., peaks at 1557–1584 cm⁻¹ indicative of aromatic C=C/C=N stretching) .

Dihydropyrazole Derivatives ()

Compounds such as 4m–4q feature a dihydrobenzo[b][1,4]dioxin moiety but replace the benzofuran core with a dihydropyrazole ring. Key differences include:

Compound ID Substituent Yield (%) Melting Point (°C) Key Functional Groups
4m 4-methoxyphenyl 75.6 207–208 Methoxy, sulfonamide
4p 4-chlorophenyl 73.9 146–148 Chloro, sulfonamide
4q 4-bromophenyl - - Bromo, sulfonamide

These compounds exhibit moderate to high yields (59.8–75.6%) and variable melting points, correlating with substituent polarity. The sulfonamide group (common in COX-2 inhibitors) contrasts with the carboxamide in the target compound, suggesting divergent biological targets .

1,3,4-Oxadiazole Derivatives ()

Oxadiazoles such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) feature a heterocyclic core with high purity (95–100% by HPLC). Substituents like trifluoromethyl or thiomethoxy groups enhance metabolic stability and lipophilicity, which are advantageous in CNS-targeting drugs. However, the oxadiazole core’s planar structure may limit conformational flexibility compared to the benzofuran scaffold .

Structural and Functional Implications

Electronic Effects

  • In contrast, analogs with methoxy or ethoxy groups (e.g., 4m, 4n) exhibit electron-donating properties, which may improve solubility but reduce electrophilicity .

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates characterized?

The compound is synthesized via a multi-step coupling strategy. A typical route involves:

  • Amide bond formation : Reacting benzofuran-2-carboxylic acid derivatives with 4-chloro-3-nitrobenzoyl chloride in anhydrous DMF, using LiH as a base and Na₂CO₃ to maintain pH 8–9 .
  • Characterization of intermediates : Key intermediates (e.g., benzofuran-2-carboxamide) are verified via 1^1H/13^13C NMR (e.g., δ 7.43–7.61 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+^+ at m/z 579.08) .

Q. Which spectroscopic methods are most effective for confirming structural integrity?

  • 1^1H/13^13C NMR : Aromatic protons (δ 6.91–8.69 ppm) and carbonyl carbons (δ 161.5–169.9 ppm) confirm the benzofuran and benzamido moieties .
  • IR spectroscopy : Stretching vibrations at 1680–1700 cm1^{-1} (amide C=O) and 1520 cm1^{-1} (NO2_2) validate functional groups .
  • HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water (70:30) gradient .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during benzamido coupling?

  • Solvent selection : Anhydrous DMF enhances solubility of aromatic intermediates, reducing side reactions .
  • Catalytic additives : Adding 1 eq. of DMAP accelerates acylation by stabilizing the reactive intermediate .
  • Temperature control : Maintaining 60°C prevents nitro group reduction while ensuring complete coupling .
  • Post-reaction workup : Precipitation in ice-cwater (pH 4–5) removes unreacted starting materials, improving purity to >95% .

Q. What strategies resolve contradictory enzyme inhibition data in biological assays?

Contradictions in IC50_{50} values (e.g., COX-2 vs. COX-1 selectivity) can arise from:

  • Assay interference : Test for compound aggregation using dynamic light scattering (DLS) and include 0.01% Triton X-100 to mitigate false positives .
  • Cellular vs. enzymatic assays : Compare inhibition in cell-free (e.g., recombinant enzyme) and cell-based (e.g., RAW 264.7 macrophages) systems to distinguish direct vs. indirect effects .
  • Structural analogs : Synthesize derivatives lacking the 4-chloro-3-nitro group to isolate contributions of specific substituents to activity .

Q. How do substituents on the benzamido group influence receptor binding in SAR studies?

  • Electron-withdrawing groups (EWGs) : The 4-chloro-3-nitro substitution increases electrophilicity, enhancing hydrogen bonding with residues in the ATP-binding pocket of kinases (e.g., IC50_{50} improves from 12 μM to 0.8 μM) .
  • Steric effects : Bulky substituents on the benzodioxin ring reduce affinity for D3 receptors by 10-fold, as shown in radioligand displacement assays (KiK_i from 1.2 nM to 12 nM) .
  • Computational modeling : Docking studies (AutoDock Vina) reveal the nitro group forms a critical π-stacking interaction with Tyr335 in COX-2, explaining its selectivity over COX-1 .

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